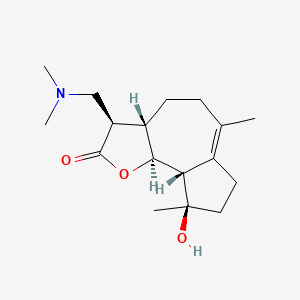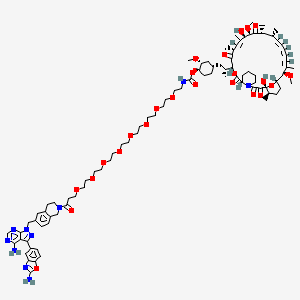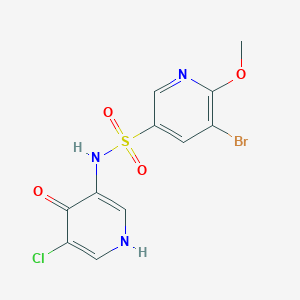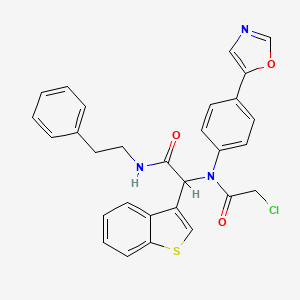
RdRP-IN-2
Vue d'ensemble
Description
RdRP-IN-2 is a useful research compound. Its molecular formula is C33H30N2O5S and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality RdRP-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RdRP-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
SARS-CoV-2 Research : Understanding the structure of SARS-CoV-2 RdRp in its replicating form helps analyze inhibitory mechanisms used by antivirals like remdesivir for COVID-19 treatment (Hillen et al., 2020).
Antiviral Studies : Remdesivir (RDV) potently inhibits RdRp from Middle East respiratory syndrome coronavirus, contributing to its efficacy against RNA viruses in cell-based assays (Gordon et al., 2020).
Drug Repurposing : Computational tools can identify and repurpose known drugs targeting RdRp, making it a promising target for developing small molecules to contrast SARS-CoV-2 replication (Ribaudo et al., 2020).
Inhibition Studies : RdRp complexes with substrates, inhibitors, and metal ions provide valuable insights for the development of antivirals (Venkataraman et al., 2018).
Antiviral Drug Development : RdRp has emerged as an optimal target for the development of antiviral drugs, demonstrated by the approvals of sofosbuvir and remdesivir against Hepatitis C virus and SARS-CoV-2, respectively (Picarazzi et al., 2020).
Polymer Chemistry : RDRP techniques are essential in modern polymer chemistry for preparing structurally complex polymers, becoming an industrial reality (Destarac, 2018).
High-Throughput Screening : High-throughput screening assays targeting SARS-CoV-2 RdRp have been developed to discover potential anti-RdRp agents or repurpose approved drugs (Wu et al., 2022).
Propriétés
IUPAC Name |
(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJTBOLNKPLGS-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RdRP-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





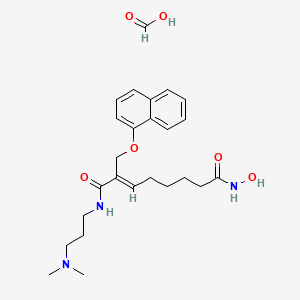
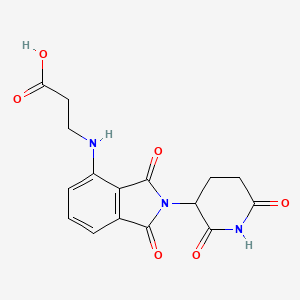
![{2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl}(4-chlorophenyl)methanone](/img/structure/B8201734.png)



